molecular formula C7H8FNO B14023377 2-Fluoro-4-methylpyridine-3-methanol

2-Fluoro-4-methylpyridine-3-methanol

Cat. No.: B14023377
M. Wt: 141.14 g/mol
InChI Key: DMBURJROVPSFML-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpyridine-3-methanol is a fluorinated pyridine derivative with the molecular formula C7H8FNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylpyridine-3-methanol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-amino-3-methylpyridine with fluorinating agents such as Selectfluor® or fluoroboric acid . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylpyridine-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

Major products formed from these reactions include fluorinated aldehydes, acids, alcohols, and amines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Fluoro-4-methylpyridine-3-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylpyridine-3-methanol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylpyridine
  • 2-Fluoro-4-methylphenol
  • 2-Fluoro-4-methylpyridine

Uniqueness

2-Fluoro-4-methylpyridine-3-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

(2-fluoro-4-methylpyridin-3-yl)methanol

InChI

InChI=1S/C7H8FNO/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3

InChI Key

DMBURJROVPSFML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)F)CO

Origin of Product

United States

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